molecular formula C8H13NO3 B1339777 1-Acetylpiperidine-3-carboxylic acid CAS No. 2637-76-5

1-Acetylpiperidine-3-carboxylic acid

Cat. No. B1339777
Key on ui cas rn: 2637-76-5
M. Wt: 171.19 g/mol
InChI Key: ODPIDTOGVIDBLN-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

The method is that of U.S. Pat. No. 3,576,810. To 500 ml. of thionyl chloride was added 85.6 g. (0.5 mole) of 1-acetylnipecotic acid. The stirred mixture was heated at ca. 60° C. for two hours and then the solvent was evaporated at reduced pressure. The crude acid chloride was taken up in 200 ml. of dry benzene and the resulting solution added slowly to a mixture of 133 g. (1.0 mole) of aluminum chloride in 400 ml. of dry benzene. After the addition was complete the mixture was refluxed one hour and then poured onto cracked ice. The organic layer was separated and the aqueous layer was extracted with benzene. The combined extracts were dried over magnesium sulfate and the solvent was evaporated at reduced pressure. The residual oil which did not crystallize on cooling was distilled at reduced pressure and the fraction boiling at 160°-170° C./0.05 mm. collected. The crude product weighed 50 g. A mixture of 50 g. of the crude 1-acetyl- 3-benzoylpyrrolidine and 200 ml. of 6 N hydrochloric acid was refluxed 12 hours, cooled and extracted with benzene. The combined extracts were washed with water, dried over magnesium sulfate and the solvent evaporated at reduced pressure. The residual oil weighed 15.1 g. (16% yield). A portion (2.5 g.) of the free base was dissolved in 50 ml. of isopropanol and treated with ethereal hydrogen chloride. The white crystalline salt which formed weighed 2.4 g, and melted at 193°-195° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.C([N:8]1[CH2:16][CH2:15][CH2:14][CH:10]([C:11]([OH:13])=O)[CH2:9]1)(=O)C.[Cl-].[Al+3].[Cl-].[Cl-].[CH:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[ClH:3].[C:11]([CH:10]1[CH2:14][CH2:15][CH2:16][NH:8][CH2:9]1)(=[O:13])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)(=O)N1CC(C(=O)O)CCC1
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
of dry benzene and the resulting solution added slowly to a mixture of 133 g
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil which did not crystallize
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
collected
ADDITION
Type
ADDITION
Details
A mixture of 50 g
TEMPERATURE
Type
TEMPERATURE
Details
of 6 N hydrochloric acid was refluxed 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
A portion (2.5 g.) of the free base was dissolved in 50 ml
ADDITION
Type
ADDITION
Details
of isopropanol and treated with ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The white crystalline salt which formed

Outcomes

Product
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)(=O)C1CNCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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